molecular formula C7H12O5S B14896051 Ethyl 2-(methylsulfonyl)-3-oxobutanoate

Ethyl 2-(methylsulfonyl)-3-oxobutanoate

Cat. No.: B14896051
M. Wt: 208.23 g/mol
InChI Key: GTNYGPRTTIXNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylsulfonyl)-3-oxobutanoate is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile synthetic building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of both methylsulfonyl and 3-oxobutanoate functional groups on the same molecule makes it a valuable substrate for multicomponent reactions and nucleophilic substitution reactions, enabling the development of novel compounds with potential pharmacological properties. Researchers can utilize this ester in the exploration of new chemical entities, especially in the synthesis of thiazolidine and other sulfur-containing heterocycles, which are known to exhibit a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, making such building blocks crucial in medicinal chemistry and drug discovery programs . The methylsulfonyl group acts as a strong electron-withdrawing group and a good leaving group, which can facilitate cyclization reactions and the formation of carbon-nitrogen bonds, while the β-ketoester moiety is reactive toward condensation and can form chelates with various metal ions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-methylsulfonyl-3-oxobutanoate

InChI

InChI=1S/C7H12O5S/c1-4-12-7(9)6(5(2)8)13(3,10)11/h6H,4H2,1-3H3

InChI Key

GTNYGPRTTIXNGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and efficient purification techniques, such as distillation or crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It serves as a building block for the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-oxobutanoate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of ethyl 2-(methylsulfonyl)-3-oxobutanoate with analogous compounds:

Structural and Functional Group Analysis

Compound Name Key Functional Groups Physical State Synthesis Method Yield/Purity Key Applications/Notes References
This compound Methylsulfonyl, β-keto ester Yellow liquid Sulfonylation of ethyl 3-oxobutanoate Crude (1.00 g) Anti-Wolbachia agent synthesis
Ethyl 2-[(2-methylquinolin-4-one-3-yl)methyl]-3-oxobutanoate Quinoline, β-keto ester Solid Alkylation, recrystallization (ethanol) 64% (0.92 g) In silico biological screening
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate Hydrazono, β-keto ester, chloroaryl Solid Diazonium coupling Crystallized Planar crystal structure, tautomerism
Ethyl 2-(methylsulfonyl)piperidin-4-yl)methyl-3-oxobutanoate Piperidine, methylsulfonyl, β-keto ester Colorless oil Alkylation (methanesulfonate reagent) 54% (1.65 g) Intermediate in homologation reactions
Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate Phenoxy, β-keto ester, chloroaryl - Coupling with 4-chlorophenol - Agricultural/medicinal chemistry

Physicochemical Properties

  • Thermal Stability: Solid derivatives (e.g., hydrazono compounds ) exhibit higher melting points (156–175°C) due to intermolecular hydrogen bonding, whereas liquid derivatives (e.g., ) are more volatile.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(methylsulfonyl)-3-oxobutanoate, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via sulfonylation of a precursor such as ethyl 2-(methylthio)-3-oxobutanoate. Oxidation of the thioether group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid can yield the sulfone derivative . Key factors affecting yield include:

  • Oxidant stoichiometry : Excess oxidant ensures complete conversion but may lead to over-oxidation.
  • Temperature : Controlled conditions (0–25°C) prevent side reactions like ester hydrolysis.
  • Solvent polarity : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction efficiency.
    For example, a 75–85% yield is achievable with m-CPBA (1.2 eq.) at 0°C .

Basic: How is this compound characterized spectroscopically?

Answer:
Characterization relies on multimodal spectroscopy:

  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm) and methylsulfonyl singlet (δ 3.2–3.5 ppm). The keto-enol tautomerism of the β-ketoester may split peaks near δ 3.8–4.4 ppm (enolic CH) .
  • IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1300/1150 cm⁻¹ (S=O stretching) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+Na]⁺) validates molecular composition .

Advanced: What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?

Answer:
The methylsulfonyl (Ms) group is a strong electron-withdrawing group, activating adjacent carbonyls for nucleophilic attack. For example:

  • Aldol reactions : The β-ketoester moiety undergoes enolate formation, with the Ms group stabilizing the transition state via inductive effects.
  • Substitution reactions : The α-carbon becomes electrophilic, enabling SN₂ displacement with amines or thiols. Computational studies (DFT) suggest a lower activation energy for Ms-substituted derivatives compared to thioether analogs .

Advanced: How do crystal packing and intermolecular interactions affect the stability of this compound?

Answer:
X-ray crystallography reveals that stability is governed by:

  • Hydrogen bonding : Intramolecular N–H···O bonds (e.g., in hydrazone derivatives) form six-membered ring motifs (S(6)), reducing conformational flexibility .
  • C–H···π interactions : Weak interactions between methyl groups and aromatic systems (distance ~3.6 Å) enhance lattice stability .
  • Packing efficiency : Bulky substituents (e.g., Ms groups) may reduce melting points due to steric hindrance in crystal lattices .

Advanced: How can contradictions in reported reaction outcomes (e.g., yields, byproducts) be resolved?

Answer:
Discrepancies often arise from:

  • Tautomeric equilibria : The β-ketoester exists in keto-enol forms, affecting reactivity. Locking the enol form via chelation (e.g., with Mg²⁺) can standardize conditions .
  • Trace moisture : Hydrolysis of the methylsulfonyl group generates sulfonic acids, reducing yields. Anhydrous conditions and molecular sieves mitigate this .
  • Catalyst variability : Transition-metal catalysts (e.g., Pd) may introduce side reactions. Control experiments with/without catalysts clarify their role .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:
This compound serves as a precursor for:

  • Pyrazoles : Condensation with hydrazines forms pyrazole rings, as seen in COX-2 inhibitor analogs .

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